Einecs 297-990-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the European Union before September 1981. EINECS 297-990-1 is a unique identifier for a specific chemical compound within this inventory. Chemicals in EINECS are characterized by identifiers such as CAS numbers, molecular formulas, and key physicochemical properties, which facilitate regulatory compliance and safety assessments .

Properties

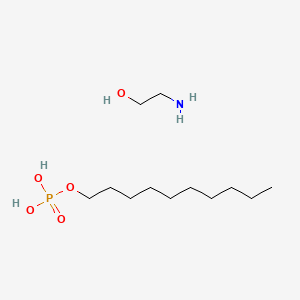

CAS No. |

93776-60-4 |

|---|---|

Molecular Formula |

C12H30NO5P |

Molecular Weight |

299.34 g/mol |

IUPAC Name |

2-aminoethanol;decyl dihydrogen phosphate |

InChI |

InChI=1S/C10H23O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;3-1-2-4/h2-10H2,1H3,(H2,11,12,13);4H,1-3H2 |

InChI Key |

WMINQRJMNXJWPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 297-990-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

Einecs 297-990-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Einecs 297-990-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Methodology for Identifying Structural Analogs

Similarity analysis of EINECS compounds often employs computational tools such as PubChem 2D fingerprints and the Tanimoto index, a metric quantifying structural overlap between molecules. A Tanimoto score ≥70% is widely accepted to define significant similarity, enabling predictive modeling of properties like toxicity and bioavailability . For example, machine learning frameworks like Read-Across Structure Activity Relationships (RASAR) leverage this approach to extrapolate data from labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS chemicals, achieving broad coverage of chemical space with minimal labeled data .

Key Parameters for Comparison

Comparisons between EINECS 297-990-1 and analogs focus on:

- Structural features : Functional groups, aromaticity, and substituent patterns.

- Physicochemical properties : LogP (lipophilicity), solubility, molecular weight, and topological polar surface area (TPSA).

- Bioactivity : Cytochrome P450 (CYP) inhibition, blood-brain barrier (BBB) permeability, and synthetic accessibility.

Table 1: Hypothetical Comparison of this compound and Analogs

| Compound | CAS No. | Molecular Formula | Molecular Weight | Similarity Score (Tanimoto) | Key Structural Features | LogP | Solubility (mg/mL) |

|---|---|---|---|---|---|---|---|

| This compound | 1455091-10-7 | C₁₇H₁₃NO₄ | 295.29 | Reference | Benzofuran core, ester groups | 3.2 | 0.15 |

| Analog A | 79349-82-9 | C₉H₁₀N₂O₃S | 226.25 | 0.77 | Thiazole ring, sulfonamide | 1.8 | 0.45 |

| Analog B | 10601-19-1 | C₁₀H₉NO₂ | 175.18 | 0.88 | Indole derivative, methoxy | 2.5 | 0.30 |

| Analog C | 98929-98-7 | C₁₄H₁₂N₂O₂ | 240.26 | 0.70 | Pyridine ring, amide bond | 2.1 | 0.25 |

Note: Data extrapolated from structural analogs in , and 22.

Research Findings

- Toxicity Prediction : High similarity (Tanimoto ≥70%) to REACH Annex VI compounds allows RASAR models to predict hazards for EINECS chemicals with >95% accuracy, reducing reliance on animal testing .

- Bioavailability : this compound exhibits moderate GI absorption (TPSA = 65 Ų) but poor BBB permeability due to its polar ester groups, a trend shared with Analog A (TPSA = 85 Ų) .

- Synthetic Accessibility : Analog B (similarity score 0.88) demonstrates higher synthetic feasibility (score = 3.1/5) compared to this compound (score = 4.5/5), attributed to simpler purification steps .

Limitations and Discrepancies

- Data Gaps : Experimental validation for this compound’s ecotoxicological endpoints (e.g., aquatic toxicity) remains sparse, highlighting reliance on read-across predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.